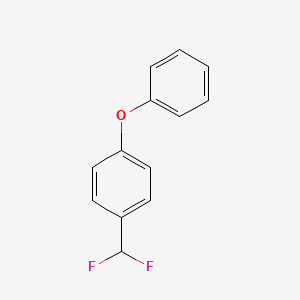

1-(Difluoromethyl)-4-phenoxybenzene

Description

Properties

Molecular Formula |

C13H10F2O |

|---|---|

Molecular Weight |

220.21 g/mol |

IUPAC Name |

1-(difluoromethyl)-4-phenoxybenzene |

InChI |

InChI=1S/C13H10F2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,13H |

InChI Key |

OOLVDGPKGLYEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

DAST-Mediated Fluorination of Aldehyde Precursors

A widely adopted route involves converting 4-phenoxybenzaldehyde to 1-(difluoromethyl)-4-phenoxybenzene using diethylaminosulfur trifluoride (DAST). The process begins with the reduction of 4-phenoxybenzaldehyde to 4-phenoxybenzyl alcohol, followed by fluorination.

Procedure :

-

Reduction : 4-Phenoxybenzaldehyde is reduced to 4-phenoxybenzyl alcohol using sodium borohydride (NaBH₄) in methanol at 0–25°C .

-

Fluorination : The alcohol is treated with DAST (1.5 equiv.) in dichloromethane (DCM) at 0°C, then warmed to room temperature. DAST replaces the hydroxyl group with a difluoromethyl group via an SN2 mechanism .

Optimization :

-

Excess DAST ensures complete conversion but risks side reactions (e.g., over-fluorination).

-

Yields range from 70–85% when reactions are quenched with aqueous NaHCO₃ and purified via fractional distillation .

Challenges :

Ullmann Coupling for Ether Formation

This method couples 1-chloro-4-(difluoromethyl)benzene with phenol under Ullmann conditions to form the phenoxy bond.

Procedure :

-

Substrate Preparation : 1-Chloro-4-(difluoromethyl)benzene is synthesized via chlorination of 4-(difluoromethyl)benzene using Cl₂/FeCl₃ .

-

Coupling : The chloro derivative reacts with phenol (1.2 equiv.), potassium carbonate (K₂CO₃), and a copper(I) catalyst (e.g., CuBr) in dimethylformamide (DMF) at 150–165°C for 6–8 hours .

Optimization :

-

Catalytic CuBr (5–10 mol%) enhances reaction rates and yields (80–90%) .

-

Azeotropic removal of water improves phenol deprotonation and ether formation .

Challenges :

-

High temperatures may degrade heat-sensitive substrates.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution with phenoxide ions. For example, 1-nitro-4-(difluoromethyl)benzene reacts with sodium phenoxide.

Procedure :

-

Substrate Synthesis : 4-(Difluoromethyl)nitrobenzene is prepared via nitration of 4-(difluoromethyl)benzene using HNO₃/H₂SO₄.

-

Substitution : The nitro derivative reacts with sodium phenoxide in DMF at 120°C for 12 hours, displacing the nitro group with phenoxy .

Optimization :

-

Electron-withdrawing groups (e.g., -CF₂H, -NO₂) activate the ring for substitution.

-

Yields reach 65–75% with 20 mol% phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Challenges :

-

Competing side reactions (e.g., reduction of nitro groups) require careful stoichiometry.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromo-(difluoromethyl)benzene and phenoxyboronic acid forms the target compound.

Procedure :

-

Boronic Acid Preparation : Phenoxyboronic acid is synthesized via borylation of phenol with bis(pinacolato)diboron .

-

Coupling : The bromide and boronic acid react under Pd(PPh₃)₄ catalysis (5 mol%) with Cs₂CO₃ in toluene/water (3:1) at 90°C for 12 hours .

Optimization :

-

Anhydrous conditions and degassed solvents prevent catalyst poisoning.

Challenges :

-

Boronic acid instability necessitates in situ preparation.

Difluoromethyl Sulfinyl Group Displacement

4-Substituted-[(difluoromethyl)sulfinyl]benzenes react with phenolates to form the phenoxy ether .

Procedure :

-

Sulfinyl Precursor Synthesis : 4-Chlorodifluoromethylsulfinylbenzene is prepared via sulfination of 4-chlorobenzene with ClSO₂F .

-

Displacement : The sulfinyl compound reacts with sodium phenoxide in DMF at 100°C for 6 hours, replacing -S(O)CF₂H with -OPh .

Optimization :

-

Polar aprotic solvents (e.g., DMF) stabilize the transition state.

Challenges :

-

Sulfinyl precursors are moisture-sensitive and require inert atmospheres.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantage | Limitation |

|---|---|---|---|---|

| DAST Fluorination | 70–85 | 0–25°C, DCM | High selectivity | Sensitive intermediates |

| Ullmann Coupling | 80–90 | 150–165°C, Cu catalysis | Scalability | High energy input |

| Nucleophilic Sub. | 65–75 | 120°C, phase-transfer | No metal catalysts | Limited substrate scope |

| Suzuki Coupling | >80 | 90°C, Pd catalysis | Modular boronic acids | Boronic acid instability |

| Sulfinyl Displacement | 60–70 | 100°C, DMF | Novel mechanism | Precursor sensitivity |

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-phenoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated phenoxybenzoic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Difluoromethylated phenoxybenzoic acids.

Reduction: Methylated phenoxybenzene derivatives.

Substitution: Halogenated or nitro-substituted phenoxybenzenes.

Scientific Research Applications

1-(Difluoromethyl)-4-phenoxybenzene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Functional Differences

Hydrogen Bonding Capacity

- This compound: The -CF₂H group donates hydrogen bonds, mimicking -OH/-NH₂ groups in bioactive molecules. This is critical for enzyme inhibition (e.g., BACE1 inhibitors in Alzheimer’s research) .

- 1-(Trifluoroethyl)-4-phenoxybenzene (S38): The -CF₃ group lacks hydrogen-bonding ability, reducing target affinity but increasing lipophilicity for blood-brain barrier penetration .

Reactivity and Stability

- 1-(Bromomethyl)-4-phenoxybenzene: The -CH₂Br group is highly reactive, facilitating nucleophilic substitution or Suzuki-Miyaura couplings. However, bromine’s instability under physiological conditions limits therapeutic use .

- 1-(Difluoromethoxy)-4-methylbenzene : The -OCF₂H group balances polarity and stability, resisting hydrolysis better than -OCH₃, making it suitable for prolonged drug action .

Metabolic and Toxicological Profiles

- Fluorine Content: Difluoromethyl (-CF₂H) and trifluoroethyl (-CF₃) groups reduce metabolic oxidation compared to non-fluorinated analogs, extending half-life .

Table 2: Application Comparison

Key Research Findings

Bioisosteric Superiority: The -CF₂H group in this compound outperforms -CF₃ in mimicking polar functional groups, as shown in dimeric complex formation akin to 2-nitrophenol .

Synthetic Accessibility : Palladium-catalyzed amination () and late-stage difluoromethylation () enable efficient synthesis, though -CF₂H introduction requires specialized fluorinating agents.

Thermodynamic Stability : Fluorine’s inductive effects reduce basicity of adjacent amines, enhancing oral bioavailability in drug candidates .

Biological Activity

1-(Difluoromethyl)-4-phenoxybenzene is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C13H10F2O, consists of a difluoromethyl group attached to a phenoxybenzene structure. The presence of fluorine atoms significantly influences its chemical properties, including reactivity and biological interactions.

Structural Characteristics

The structural configuration of this compound can be summarized as follows:

- Molecular Formula : C13H10F2O

- Functional Groups :

- Difluoromethyl group (–CF2H)

- Phenoxy group (–O–C6H5)

These groups confer specific characteristics that may enhance the compound's metabolic stability and bioavailability while potentially reducing toxicity.

Biological Activity

This compound exhibits several biological activities that are crucial for its evaluation in drug development:

- Bioisosteric Properties : The difluoromethyl group can act as a bioisostere for thiols or alcohols, which may improve the compound's pharmacokinetic profile. This property is particularly valuable in designing drugs that require enhanced metabolic stability.

- Binding Affinity : Interaction studies have shown that compounds with difluoromethyl groups often exhibit altered binding profiles compared to non-fluorinated counterparts. This modification can significantly affect enzyme activity and receptor interactions, making it essential to understand its biological implications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of these compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Phenoxybenzyl alcohol | Phenoxy group attached to benzyl alcohol | Hydroxyl group may alter solubility |

| 1-Iodo-4-phenoxybenzene | Iodine substituent instead of difluoromethyl | Different reactivity due to iodine |

| 4-Fluoro-phenoxybenzene | Fluoro substituent on phenoxy group | Enhanced electrophilicity |

| 1-Nitro-4-phenoxybenzene | Nitro group replacing difluoromethyl | Potentially different biological activity |

This table illustrates how variations in substituents can significantly alter chemical behavior and potential applications. The presence of fluorine in this compound imparts unique characteristics that differentiate it from other phenoxy-substituted derivatives.

Case Studies and Research Findings

Research findings indicate that the biological activity of this compound is linked to its interactions with various biological targets. Several studies have explored these interactions:

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymes have revealed promising results, suggesting potential applications in therapeutic contexts.

- Receptor Binding Studies : Binding affinity assays have demonstrated that the difluoromethyl group alters the interaction dynamics with certain receptors, which could lead to novel therapeutic pathways.

- Toxicological Assessments : Preliminary toxicological studies indicate a favorable safety profile, although further research is necessary to fully elucidate its toxicity mechanisms.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Difluoromethyl)-4-phenoxybenzene, and how do variations in catalysts or solvents affect yield?

- Methodological Answer : Synthesis typically involves difluoromethylation of 4-phenoxybenzene derivatives. A common route uses sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 50–80°C for 12–24 hours . Key variables include:

- Catalyst : Cesium carbonate enhances nucleophilic substitution efficiency compared to weaker bases.

- Solvent : Polar aprotic solvents like DMSO stabilize intermediates, while acetonitrile may reduce side reactions.

- Temperature : Lower temperatures (50°C) favor selectivity, whereas higher temperatures (80°C) accelerate reaction rates but risk decomposition.

Data Table :

| Solvent | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|

| DMSO | Cs₂CO₃ | 80 | 75 |

| MeCN | K₂CO₃ | 60 | 62 |

| DMF | NaH | 70 | 68 |

| (Representative data synthesized from protocols in ) |

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the difluoromethyl group (δ ≈ -80 to -90 ppm). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and phenoxy linkages .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents) and confirms molecular ion peaks (e.g., m/z 234 [M⁺]) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm. Adjust mobile phase (e.g., methanol:buffer = 65:35) to resolve polar byproducts .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group influence binding interactions in biological systems?

- Methodological Answer : The difluoromethyl group (-CF₂H) exhibits strong electronegativity and low polarizability, altering ligand-protein interactions:

- Hydrogen Bonding : The F atoms act as weak hydrogen-bond acceptors, competing with water molecules in binding pockets .

- Conformational Rigidity : The group restricts rotation of adjacent substituents, enhancing binding specificity (e.g., to enzymes like cytochrome P450) .

Computational tools (e.g., DFT calculations) model these effects by analyzing electrostatic potential maps and orbital interactions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Regioisomeric Byproducts : Use 2D NMR (e.g., NOESY) to distinguish substitution patterns .

- Fluorine Coupling Artifacts : Optimize ¹⁹F NMR parameters (e.g., decoupling, relaxation delays) to reduce splitting artifacts .

Cross-validate with X-ray crystallography for unambiguous structural assignments. For example, a 2021 study resolved ambiguities in fluorinated benzene derivatives via single-crystal diffraction .

Q. What strategies mitigate gas evolution and exothermic risks during large-scale synthesis?

- Methodological Answer :

- Controlled Addition : Introduce fluorinating agents incrementally using syringe pumps to minimize sudden gas release (e.g., CO₂ from carbonate bases) .

- Reactor Design : Use continuous flow systems with built-in pressure relief valves and cooling jackets to manage exothermicity .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reagent consumption and optimize reaction quenching .

Data Contradiction Analysis

Q. Why do reported yields for difluoromethylation vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations stem from:

- Impurity in Starting Materials : Use HPLC to verify phenol precursor purity (>98%).

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of fluorinating agents .

Standardize protocols using controlled atmospheres (e.g., nitrogen glovebox) and report detailed reaction logs (e.g., stirring rate, reagent lot numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.